1-Phenyl-1,2-propanedione-2-oxime
Description
Contextualization within Oxime Chemistry and α-Diketone Derivatives
The chemical identity of 1-Phenyl-1,2-propanedione-2-oxime (B93574) is rooted in two key functional groups: the oxime and the α-diketone. Oximes (R¹R²C=NOH) are a class of organic compounds that are pivotal intermediates in organic synthesis, valued for their role in the creation of nitrogen-containing compounds like amines, amides, and nitriles. The oxime group in this compound imparts nucleophilic character, allowing it to react at electrophilic centers. chemicalbook.com
As an α-dicarbonyl monoxime, it possesses a vicinal keto-oxime functionality. This arrangement is crucial to its reactivity, enabling it to act as a versatile precursor in various chemical transformations. The parent α-diketone, 1-phenyl-1,2-propanedione (B147261), is a known volatile flavor compound found in natural products like coffee. mdpi.com The introduction of the oxime group at the 2-position significantly alters its chemical behavior, opening up pathways for diverse synthetic applications that are not readily accessible with the parent diketone.
Significance in Organic Synthesis and Ligand Design
The utility of this compound in organic synthesis is extensive. It serves as a key reactant in several important transformations:
Beckmann Rearrangement: Like other α-oximinoketones, it can undergo the Beckmann rearrangement, a reaction that transforms the oxime into an amide. nist.gov
Sonogashira Coupling: It participates in Sonogashira coupling reactions, a powerful method for forming carbon-carbon bonds. nist.gov
Synthesis of Heterocycles: The compound is a valuable precursor for the synthesis of various heterocyclic systems, such as hydroimidazothiazoles through iodination and cyclization reactions. nist.gov
Beyond its role as a synthetic intermediate, this compound is a highly effective ligand in coordination chemistry. The keto and oxime groups can coordinate to metal ions, forming stable complexes. This chelating ability is central to its application in:
Catalysis: Palladium complexes incorporating this ligand have been utilized in cross-coupling reactions. chemicalbook.com
Photophysical Materials: It is a crucial component in the synthesis of cyclometalated iridium complexes, which are investigated for their photophysical and electrochemical properties, with potential applications in organic light-emitting diodes (OLEDs) and sensors. nist.gov
Overview of Key Research Domains
The versatile chemical nature of this compound has led to its application in a variety of research domains:
Analytical Chemistry: One of its well-established uses is in the colorimetric determination of urea (B33335). In an acidic medium, it reacts with urea to form a colored complex, allowing for quantitative analysis. chemicalbook.com
Materials Science: In the field of polymer chemistry, it has been explored as a radical photoinitiator for polymerization processes. chemicalbook.com Its derivatives, such as 1-Phenyl-1,2-propanedione-2-(O-benzoyloxime), are noted for their use in photopolymerization due to enhanced stability. chemicalbook.com
Medicinal Chemistry: While direct therapeutic applications are not its primary focus, the broader class of oximes holds significant importance in medicinal chemistry. For instance, certain oximes are FDA-approved as antidotes for organophosphate poisoning and as components of antibiotics. The synthetic versatility of this compound makes it a valuable scaffold for the synthesis of novel compounds with potential biological activity.
Structure
3D Structure
Properties
IUPAC Name |
(2E)-2-hydroxyimino-1-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-7(10-12)9(11)8-5-3-2-4-6-8/h2-6,12H,1H3/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPINLRNGSGGJJT-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5051602 | |
| Record name | 1-Phenyl-1,2-propanedione-2-oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119-51-7 | |
| Record name | 1-Phenyl-1,2-propanedione-2-oxime | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119517 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Phenyl-1,2-propanedione-2-oxime | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5410 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Propanedione, 1-phenyl-, 2-oxime | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Phenyl-1,2-propanedione-2-oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5051602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxyiminopropiophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.936 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 1 Phenyl 1,2 Propanedione 2 Oxime
Oximation of 1-Phenyl-1,2-propanedione (B147261): Mechanistic and Procedural Analysis
The synthesis of 1-phenyl-1,2-propanedione-2-oxime (B93574) can be achieved through the oximation of 1-phenyl-1,2-propanedione. orgsyn.org This reaction involves the treatment of the dicarbonyl compound with hydroxylamine (B1172632). wikipedia.org
Role of Hydroxylamine Hydrochloride and Basic Catalysis
Hydroxylamine is typically used in the form of its hydrochloride salt (NH₂OH·HCl) because it is a more stable, solid compound. quora.comquora.com To liberate the free, more nucleophilic hydroxylamine, a base is required to neutralize the hydrochloric acid. quora.comquora.com The free hydroxylamine then reacts with a ketone or aldehyde to form an oxime. wikipedia.org
The reaction mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the ketone. This is followed by dehydration to form the oxime. The reaction is typically acid-catalyzed, but the use of a strong acid like HCl can protonate the hydroxylamine, reducing its nucleophilicity. Therefore, a buffer system, such as sodium acetate, is often employed to maintain an optimal pH for the reaction. quora.comquora.com In the context of 1-phenyl-1,2-propanedione, a dicarbonyl compound, the reaction selectively occurs at one of the carbonyl groups to yield the mono-oxime. oxfordsciencetrove.com
Solvent Effects on Reaction Kinetics and Yield Optimization
The choice of solvent can significantly influence the rate and yield of oximation reactions. wikipedia.orgresearchgate.net Solvents affect reaction rates by stabilizing the reactants, transition states, or products to different extents. wikipedia.orgrsc.org For reactions involving the development of charge in the activated complex, polar solvents can increase the reaction rate. wikipedia.org The solubility of the reactants and the ability of the solvent to participate in hydrogen bonding can also play a crucial role. libretexts.org
In the oximation of carbonyl compounds, various solvents have been employed. For instance, the use of methanol (B129727) in the presence of potassium carbonate has been reported for the synthesis of oximes from aldehydes and ketones. researchgate.net The optimization of solvent and reaction conditions is crucial for maximizing the yield and minimizing reaction times. In some cases, solvent-free conditions have been developed, offering advantages in terms of reduced waste and easier product isolation. researchgate.netresearchgate.net
Nitrosation of Propiophenone (B1677668): Process Development and Scalability
An alternative and widely used method for synthesizing this compound is the nitrosation of propiophenone. orgsyn.orggoogle.com This process involves the reaction of propiophenone with a nitrosating agent, such as an alkyl nitrite (B80452), in the presence of an acid catalyst. orgsyn.orggoogle.com
Reaction Mechanism via α-Carbon Nitrosation and Subsequent Hydrolysis
The nitrosation of ketones like propiophenone proceeds through the enol or enolate form of the ketone. psu.edursc.org The reaction is an electrophilic attack of the nitrosating species on the double bond of the enol. psu.edursc.org The presence of an activating group, such as a carbonyl group, is necessary for the nitrosation of an adjacent carbon atom. researchgate.net
The process begins with the formation of a nitrosating agent, for example, from sodium nitrite and an acid, which generates a nitrosonium ion (NO⁺). jove.com The enol form of propiophenone then attacks the electrophilic nitrosonium ion. This results in an unstable nitroso ketone intermediate, which then tautomerizes to the more stable oxime, this compound. jove.comyoutube.com
Influence of Catalysts (e.g., Hydrogen Chloride Gas) and Temperature Control
Catalysts, particularly acids like hydrogen chloride gas, play a critical role in the nitrosation of ketones. google.comgoogle.com The acid catalyzes the enolization of the ketone, which is often the rate-limiting step. psu.edu It also facilitates the formation of the active nitrosating agent. jove.comgoogle.com For example, gaseous hydrogen chloride is used to catalyze the reaction between propiophenone and methyl nitrite or ethyl nitrite. orgsyn.orggoogle.com
Temperature control is another crucial factor for a safe and efficient reaction. cetjournal.it The nitrosation of ketones can be exothermic, and maintaining a specific temperature range helps to minimize the formation of undesirable byproducts and prevent runaway reactions. google.comcetjournal.it For the synthesis of this compound from propiophenone, reaction temperatures are typically controlled, for instance, between 35-40°C. google.com
Comparative Analysis of Synthetic Routes: Yield, Efficiency, and Green Chemistry Principles
Both the oximation of 1-phenyl-1,2-propanedione and the nitrosation of propiophenone are viable methods for producing this compound. A comparative analysis of these routes can be made based on yield, efficiency, and adherence to green chemistry principles.
| Parameter | Oximation of 1-Phenyl-1,2-propanedione | Nitrosation of Propiophenone |
| Starting Material | 1-Phenyl-1,2-propanedione | Propiophenone |
| Reagents | Hydroxylamine hydrochloride, Base | Alkyl nitrite, Acid catalyst (e.g., HCl) |
| Key Intermediate | Not applicable | Nitroso ketone |
The nitrosation of propiophenone is a well-established and scalable method, with reported yields being reasonably high. orgsyn.org However, this method often involves the use of volatile and potentially hazardous reagents like alkyl nitrites and hydrogen chloride gas. orgsyn.orggoogle.com
From a green chemistry perspective, the ideal synthesis should minimize waste, use less hazardous chemicals, and be energy efficient. edu.krdsemanticscholar.orgskpharmteco.com The oximation route, particularly if developed under solvent-free or aqueous conditions with a recyclable catalyst, could offer a greener alternative. researchgate.net The nitrosation route's greenness can be improved by optimizing catalyst use and reaction conditions to reduce waste and energy consumption. nih.gov The atom economy of both reactions is an important consideration, with the goal being to maximize the incorporation of all materials used in the process into the final product. greenchemistry-toolkit.org
Ultimately, the choice of synthetic route will depend on a variety of factors, including the availability and cost of starting materials, the desired scale of production, and the emphasis placed on green chemistry principles.
Strategic Synthesis of Isotopically Labeled this compound for Mechanistic Studies
The use of isotopically labeled molecules is a powerful tool in elucidating reaction mechanisms, providing unambiguous insights into the fate of specific atoms during a chemical transformation. orgsyn.org The strategic synthesis of this compound bearing isotopic labels at key positions can facilitate detailed mechanistic studies of its formation and subsequent reactions. The primary synthetic route to this compound involves the nitrosation of propiophenone, which offers several opportunities for the introduction of isotopic labels. orgsyn.orggoogle.com
A common and well-documented method for synthesizing this compound is the reaction of propiophenone with an alkyl nitrite, such as methyl nitrite or ethyl nitrite, in the presence of a hydrogen chloride catalyst. orgsyn.orggoogle.com This reaction proceeds via an acid-catalyzed enolization of the ketone followed by electrophilic attack by the nitrosating agent. The versatility of this synthetic pathway allows for the incorporation of isotopes at various positions by using appropriately labeled starting materials.
By employing isotopically labeled precursors, a range of labeled this compound isotopologues can be synthesized. These labeled compounds are invaluable for a variety of mechanistic investigations, including studies on nitrosation mechanisms, the Beckmann rearrangement, and enzymatic reductions.
| Labeled Precursor | Resulting Labeled Site in this compound |
| Propiophenone-¹³C₁ | Carbonyl Carbon (C1) |
| Propiophenone-¹³C₂ | Methylene Carbon (C2) |
| Propiophenone-¹³C₃ | Methyl Carbon (C3) |
| Propiophenone-d₅-phenyl | Phenyl Ring |
| Sodium Nitrite-¹⁵N | Oxime Nitrogen |
| Sodium Nitrite-¹⁸O₂ | Oxime Oxygen |
The application of these isotopically labeled compounds in mechanistic studies allows for the precise tracking of bond-forming and bond-breaking steps, the identification of intermediates, and the determination of reaction pathways. For instance, the use of ¹⁵N-labeled this compound in the Beckmann rearrangement can definitively establish the migratory aptitude of the phenyl versus the methyl group. masterorganicchemistry.comwikipedia.org Similarly, employing ¹³C-labeled substrates in the synthesis of the oxime can provide insights into the mechanism of nitrosation itself. researchgate.netlibretexts.org
Furthermore, in biochemical studies, such as the enzymatic reduction of the diketone functionality, isotopically labeled versions of the oxime can help to elucidate the stereochemistry and mechanism of the reduction process. jst.go.jpblogspot.com The ability to synthesize these labeled compounds strategically is therefore of paramount importance for advancing the understanding of the chemical and biological transformations involving this compound.
| Isotopic Label | Mechanistic Application | Research Findings |
| ¹³C at C1 or C2 | Elucidation of the Beckmann rearrangement mechanism. | Can distinguish between the migration of the phenyl or the acetyl group, confirming the stereospecific nature of the rearrangement. wikipedia.orgorganic-chemistry.org |
| ¹⁵N in the oxime | Tracing the nitrogen atom in the Beckmann rearrangement and other reactions. | Provides direct evidence for the fate of the nitrogen atom in the rearranged amide product. masterorganicchemistry.com |
| ¹⁸O in the oxime | Investigating the mechanism of hydrolysis or reactions involving the hydroxyl group. | Can be used to follow the oxygen atom in acid-catalyzed hydrolysis to understand the reaction pathway. |
| ²H (Deuterium) on the methyl group or phenyl ring | Studying kinetic isotope effects in reactions involving C-H bond cleavage. | Can help determine the rate-determining step in reactions such as oxidation or reduction at these positions. |
Exploration of Chemical Reactivity and Transformation Mechanisms of 1 Phenyl 1,2 Propanedione 2 Oxime
Nucleophilic and Electrophilic Reactivity Profiles of the Oxime Moiety
The oxime functional group (C=N-OH) in 1-phenyl-1,2-propanedione-2-oxime (B93574) possesses both nucleophilic and electrophilic characteristics. The lone pair of electrons on the nitrogen and oxygen atoms confers nucleophilic properties, allowing it to attack electrophilic centers. This nucleophilicity is fundamental to its role in various organic reactions and as a ligand in the formation of metal complexes.
Conversely, the carbon atom of the C=N bond can act as an electrophilic center, susceptible to attack by nucleophiles. The electrophilicity is influenced by the electron-withdrawing nature of the adjacent carbonyl group and the phenyl ring. The dual reactivity of the oxime moiety makes this compound a versatile building block in organic synthesis. nsf.gov
Oxidation Reactions and Pathways to Nitroso Compounds
The oxidation of oximes can lead to the formation of nitro compounds. researchgate.net For α-keto oximes like this compound, oxidation can be a pathway to the corresponding nitroso compounds. Various oxidizing agents can be employed for this transformation. researchgate.net
The mechanism of oxidation often involves the generation of radical intermediates. nih.gov For instance, certain oxidation processes can generate iminoxyl radicals from the oxime. nih.gov These radicals can then undergo further reactions. The specific products of the oxidation of this compound can depend on the reaction conditions and the oxidizing agent used. In some cases, oxidation can lead to the formation of the corresponding ketone and nitric oxide. nih.govnih.gov
Reduction Reactions Leading to Amine Derivatives
The reduction of oximes is a well-established method for the synthesis of primary amines. jove.comwikipedia.org This transformation can be achieved using various reducing agents, including catalytic hydrogenation (e.g., with H₂ gas and a metal catalyst), metal hydrides (e.g., lithium aluminum hydride, LiAlH₄), or dissolving metal reductions (e.g., sodium metal in ethanol). jove.comniscpr.res.inacs.org
The reduction of this compound can yield the corresponding amine derivatives. For instance, the reduction of the oxime group leads to an amino group. Depending on the reducing agent and reaction conditions, the adjacent ketone group may also be reduced. The use of baker's yeast has been explored for the asymmetric reduction of the related compound 1-phenyl-1,2-propanedione (B147261) to afford chiral diols, indicating the potential for stereoselective reductions in this system. jst.go.jpblogspot.com
Below is a table summarizing various reducing agents and their typical outcomes for oxime reduction:
| Reducing Agent | Typical Product(s) | Notes |
| Catalytic Hydrogenation (e.g., H₂/Pd, PtO₂) | Primary Amines | Can sometimes lead to secondary amine byproducts. wikipedia.orgepfl.ch |
| Lithium Aluminum Hydride (LiAlH₄) | Primary Amines | A powerful, non-selective reducing agent. jove.comniscpr.res.in |
| Sodium Borohydride (NaBH₄) | Generally ineffective alone for oximes | Requires the presence of transition metal salts to be effective. niscpr.res.in |
| Sodium Borohydride with Copper(II) Sulfate (B86663) | Primary and Secondary Amines | The ratio of products depends on the oxime's structure. niscpr.res.in |
| Zinc dust in acetic acid or with ammonium (B1175870) formate | Primary Amines | A method for the reduction of oximes to amines. sciencemadness.org |
Substitution Reactions with Diverse Nucleophiles
The oxime group in this compound can participate in substitution reactions. The oxygen atom of the oxime is a nucleophilic site and can react with various electrophiles. acs.org For example, O-alkylation of oximes can occur with alkyl halides to form oxime ethers. acs.org The reactivity of the oxime in substitution reactions can be influenced by the presence of metal complexes. acs.org
Rearrangement Reactions: Detailed Investigation of the Beckmann Rearrangement of α-Oximinoketones
The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide. alfa-chemistry.comwikipedia.org This reaction is typically catalyzed by acids or other reagents that can convert the hydroxyl group of the oxime into a good leaving group. wikipedia.orgmasterorganicchemistry.com For α-oximinoketones like this compound, the Beckmann rearrangement can lead to the formation of an imide derivative. acs.orgacs.org
The mechanism of the Beckmann rearrangement involves the migration of the group anti-periplanar to the leaving group on the nitrogen atom. alfa-chemistry.comwikipedia.org This migration is concerted with the departure of the leaving group, leading to the formation of a nitrilium ion intermediate. Subsequent hydration of the nitrilium ion yields the amide product. alfa-chemistry.commasterorganicchemistry.com The stereochemistry of the starting oxime is crucial in determining the structure of the resulting amide.
The reaction of α-oximino acids, which are structurally related to α-oximinoketones, can lead to the formation of nitriles through a decarboxylation-rearrangement process under aqueous conditions. cdnsciencepub.com
Participation in Coupling Reactions: Sonogashira and Other Cross-Coupling Methodologies
This compound can act as a reactant in Sonogashira coupling reactions. chemicalbook.com The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper co-catalyst. rsc.orgmdpi.comwikipedia.org Oxime-derived palladacycles have been developed and used as efficient catalysts for copper-free Sonogashira cross-coupling reactions. researchgate.net These catalysts have shown high activity, allowing the coupling of various aryl halides with terminal alkynes. researchgate.net
The general catalytic cycle for a copper-free Sonogashira coupling involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by reaction with the alkyne and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org
Allylation of Aromatic Aldehydes Mediated by this compound Catalysts
This compound has been investigated for its role in mediating the allylation of aromatic aldehydes. chemicalbook.comchemdad.com This type of reaction typically involves the use of an organocatalyst to facilitate the addition of an allyl group to an aldehyde. While the specific catalytic role of this compound in this context requires further detailed investigation, oximes, in general, can act as ligands or be part of catalytic systems that promote such transformations.
Design and Synthesis of Functionalized Derivatives and Analogues of 1 Phenyl 1,2 Propanedione 2 Oxime
Synthesis and Characterization of Thiosemicarbazone Derivatives
Thiosemicarbazones are a significant class of derivatives derived from 1-phenyl-1,2-propanedione-2-oxime (B93574). These compounds are of particular interest due to their potential as ligands for metal complexes and their diverse biological activities.
The synthesis of thiosemicarbazone derivatives of this compound is typically achieved through a condensation reaction between the parent oxime and a thiosemicarbazide (B42300) or its N(4)-substituted analogues. This reaction results in the formation of 1-phenyl-1,2-propanedione-1-thiosemicarbazone-2-oximes. znaturforsch.com For instance, the reaction of this compound with 3-piperidylthiosemicarbazide and 3-hexamethyleneiminylthiosemicarbazide yields the corresponding N(4)-substituted thiosemicarbazone derivatives, specifically HPopip and HPohexim, respectively. znaturforsch.com Similarly, reactions with N(4)-methyl- and N(4)-ethylthiosemicarbazide produce 1-phenyl-1-{N(4)-methylthiosemicarbazone}-2-oximepropane (H2Po4M) and 1-phenyl-1-{N(4)-ethylthiosemicarbazone}-2-oximepropane (H2Po4E). washington.edu These reactions are foundational in creating a library of thiosemicarbazone-oxime hybrid ligands with varying steric and electronic properties at the N(4)-position.
The analytical properties of this compound thiosemicarbazone (PPDOT) have been described, noting its ability to form colored complexes with copper(II) and nickel(II), which allows for their simultaneous spectrophotometric determination. documentsdelivered.com
The three-dimensional arrangement of the thiosemicarbazone and oxime moieties is crucial for the chemical behavior and biological activity of these hybrid ligands. X-ray crystallography has been instrumental in elucidating their solid-state conformations.
In the crystal structure of HPopip, the oxime and thiosemicarbazone groups adopt a trans conformation relative to the C1-C2 single bond. znaturforsch.com A similar trans arrangement is observed in H2Po4M and H2Po4E, where the two functional groups are positioned on opposite sides of the carbon-carbon backbone. washington.edu This conformation appears to be a common feature in this class of compounds.
Furthermore, the planarity of the molecule and the orientation of the phenyl ring are important conformational aspects. In H2Po4M and H2Po4E, the oxime and thiosemicarbazone functions are nearly coplanar. washington.edu However, the phenyl ring is significantly twisted out of this plane, with the degree of torsion being greater in H2Po4E. washington.edu Intermolecular hydrogen bonding, particularly involving the oxime group, plays a significant role in the crystal packing, often leading to the formation of symmetrical dimers. washington.edu
Synthesis of O-Substituted Oxime Derivatives (e.g., O-Ethoxycarbonyl, O-Benzoyl)
Another avenue for the derivatization of this compound involves the substitution of the hydrogen atom of the oxime's hydroxyl group. This leads to the formation of O-substituted oxime derivatives, such as O-ethoxycarbonyl and O-benzoyl analogues. A notable example is 1,2-Propanedione, 1-phenyl-, 2-[O-(ethoxycarbonyl)oxime], also known as Quantacure PDO. nih.gov
The introduction of a substituent on the oxime oxygen significantly alters the electronic properties and reactivity of the molecule. The nature of the substituent, whether electron-donating or electron-withdrawing, can modulate the electron density across the entire molecule.
Theoretical studies on related aromatic compounds suggest that changes in electron density can influence the reaction pathways following events like one-electron oxidation. researchgate.net For instance, electron-donating groups tend to increase the stability of resulting cation radicals. researchgate.net While specific experimental data on the reactivity of O-substituted this compound derivatives is limited in the provided search results, general principles of physical organic chemistry suggest that an electron-withdrawing group, such as an ethoxycarbonyl group, would decrease the electron density on the oxime nitrogen and potentially influence the reactivity of the adjacent carbonyl group. This modification can be a critical factor in designing molecules for specific applications where tuning electronic properties is essential.
Cyclization Reactions and Formation of Bioactive Heterocyclic Compounds (e.g., Hydroimidazothiazoles)
The dicarbonyl-like scaffold of this compound and its derivatives serves as a versatile precursor for the synthesis of various heterocyclic compounds. While direct evidence for the cyclization of this compound derivatives into hydroimidazothiazoles was not found in the initial search, the general reactivity pattern of related α-oximino ketones suggests this possibility. Thiosemicarbazone derivatives, in particular, are well-known precursors for the synthesis of thiazole (B1198619) and thiazolidinone-based heterocycles. The presence of the thiosemicarbazone moiety introduces reactive centers that can participate in intramolecular cyclization reactions, often promoted by acidic or basic conditions, to yield complex heterocyclic systems. The biological activity of the resulting heterocycles is an area of active investigation in medicinal chemistry.
Structure-Reactivity and Structure-Property Relationships in Derivatized Analogues
For the thiosemicarbazone derivatives, the nature of the N(4)-substituent can impact the ligand's coordination properties with metal ions. For example, the formation of a six-coordinate nickel(II) complex, [Ni(Pohexim)2], involves the coordination of two monoanionic ligands in a meridional arrangement through the oxime nitrogen, the thiosemicarbazone imine nitrogen, and the thiolato sulfur atoms. znaturforsch.com In contrast, binuclear nickel(II) complexes, [Ni(Po4M)]2 and [Ni(Po4E)]2, feature bridging by the oximato N-O group, resulting in a centrosymmetric arrangement of two planar nickel centers. washington.edu These differences highlight how subtle changes in the ligand structure can dictate the resulting coordination geometry.
Computational studies on other substituted aromatic systems have demonstrated linear correlations between experimental electrophilicity and parameters like the Gibbs free energy barrier and Parr electrophilicity. nih.gov Such theoretical approaches can be valuable in predicting the reactivity of new this compound derivatives. By correlating structural features with observable properties, a predictive framework can be developed to guide the design of novel analogues with desired functionalities.
Interactive Data Tables
Table 1: Selected Thiosemicarbazone Derivatives of this compound
| Derivative Name | Abbreviation | N(4)-Substituent | Reference |
| 1-phenyl-1-(3-piperidylthiosemicarbazone)-2-oximepropane | HPopip | 3-piperidyl | znaturforsch.com |
| 1-phenyl-1-(3-hexamethyleneiminylthiosemicarbazone)-2-oximepropane | HPohexim | 3-hexamethyleneiminyl | znaturforsch.com |
| 1-phenyl-1-{N(4)-methylthiosemicarbazone}-2-oximepropane | H2Po4M | Methyl | washington.edu |
| 1-phenyl-1-{N(4)-ethylthiosemicarbazone}-2-oximepropane | H2Po4E | Ethyl | washington.edu |
Table 2: Conformational Details of Thiosemicarbazone-Oxime Hybrid Ligands
| Compound | Conformation (Oxime vs. Thiosemicarbazone) | Phenyl Ring Torsion Angle | Key Feature | Reference |
| HPopip | trans | - | - | znaturforsch.com |
| H2Po4M | trans | 72.5(5)° | Forms symmetrical dimer via hydrogen bonding. | washington.edu |
| H2Po4E | trans | 76.5(3)° | Forms symmetrical dimer via hydrogen bonding. | washington.edu |
Coordination Chemistry of 1 Phenyl 1,2 Propanedione 2 Oxime: Ligand Design and Metal Complexation
Ligand Properties and Chelation Modes of 1-Phenyl-1,2-propanedione-2-oxime (B93574)
This compound, also known as isonitrosopropiophenone, is a versatile ligand in coordination chemistry. Its structure, featuring a phenyl group attached to a diketone moiety with an oxime functional group, allows for various coordination modes with metal ions. nist.gov The presence of both nitrogen and oxygen donor atoms enables it to act as a flexible ligand, leading to the formation of diverse metal complexes.
N/O Bidentate Chelation Studies
The ionized form of this compound (ppdm) readily acts as a bidentate ligand, coordinating to metal centers through its nitrogen and oxygen atoms. This N/O bidentate chelation is a common coordination mode for α-oximinoketones. guildhe.ac.ukkoreascience.kr In this arrangement, the ligand forms a stable five-membered chelate ring with the metal ion.
An example of this chelation is observed in the complex fac-[PtMe₃(ppdm)(H₂O)]. guildhe.ac.uk In this trimethylplatinum(IV) complex, the deprotonated oxime ligand coordinates to the platinum center through both the oximate nitrogen and the carbonyl oxygen atoms. guildhe.ac.uk Similarly, in the adduct fac-[PtMe₃(ppdm)(3,5-lut)], the N/O bidentate chelation is maintained. guildhe.ac.uk
The stability of the resulting metal complex is influenced by the formation of this chelate ring. The ability of this compound to form such stable complexes makes it a valuable ligand in the design of various coordination compounds.
Monodentate Coordination through the Oximate Nitrogen Atom
While bidentate chelation is common, this compound can also exhibit monodentate coordination. In this mode, the ligand coordinates to the metal center solely through the oximate nitrogen atom. guildhe.ac.uk This type of coordination is often influenced by the presence of other competing ligands in the coordination sphere.
A notable example is the complex fac-[PtMe₃(ppdm)(bipy)], where 'bipy' stands for 2,2'-bipyridine. guildhe.ac.uk In this case, the strong chelating nature of the bipyridine ligand forces the this compound to coordinate in a monodentate fashion through its nitrogen atom. guildhe.ac.uk The coordination through the nitrogen atom is a well-established mode for oxime ligands in various metal complexes. at.ua
This flexibility in coordination allows for the synthesis of a wider range of metal complexes with tailored properties. The choice between bidentate and monodentate coordination can be influenced by factors such as the nature of the metal ion, the solvent system, and the steric and electronic properties of other co-ligands.
Synthesis and Spectroscopic Characterization of Transition Metal Complexes
Platinum Group Metal Complexes (e.g., Trimethylplatinum(IV) Complexes)
The reaction of the ionized monoxime, this compound (ppdm), with trimethylplatinum(IV) sulfate (B86663) in an aqueous acetone (B3395972) solution yields the complex fac-[PtMe₃(ppdm)(H₂O)] in high yield. guildhe.ac.uk This complex can further react with other ligands, such as 3,5-lutidine and 2,2'-bipyridine, to form stable 1:1 adducts. guildhe.ac.uk
Spectroscopic techniques, particularly NMR, are crucial for characterizing these complexes. guildhe.ac.uk For instance, in complexes where ppdm acts as an N/O bidentate ligand, specific NMR signals confirm this coordination mode. guildhe.ac.uk In polar solvents, the parent complex, fac-[PtMe₃(ppdm)(H₂O)], can form species with the general formula fac-[PtMe₃(ppdm)(solv)], where 'solv' can be DMSO, methanol (B129727), or acetone. guildhe.ac.uk These species exhibit an interesting intramolecular fluxional rearrangement. guildhe.ac.uk
Table 1: Spectroscopic Data for Trimethylplatinum(IV) Complexes
| Complex | Coordination Mode of ppdm | Key Spectroscopic Feature |
| fac-[PtMe₃(ppdm)(H₂O)] | N/O Bidentate | High-yield formation observed |
| fac-[PtMe₃(ppdm)(3,5-lut)] | N/O Bidentate | Stable 1:1 adduct formed |
| fac-[PtMe₃(ppdm)(bipy)] | Monodentate (N-coordinated) | Monodentate coordination confirmed |
This table summarizes the coordination modes of this compound in different trimethylplatinum(IV) complexes as determined by spectroscopic methods.
Complexes with First-Row Transition Metals (e.g., Copper(II), Nickel(II))
This compound and its derivatives also form complexes with first-row transition metals like copper(II) and nickel(II). A thiosemicarbazone derivative of this compound has been utilized for the simultaneous spectrophotometric determination of Cu(II) and Ni(II). researchgate.net The reagent forms colored complexes with these metal ions in a sodium acetate-acetic acid buffer medium. researchgate.net
The copper complex exhibits maximum absorbance at a wavelength of 465 nm, while the nickel complex shows maximum absorbance at 395 nm. researchgate.net This difference in absorption maxima allows for the simultaneous quantification of both metals. The formation of stable chelates is a key aspect of these analytical applications.
Table 2: Spectrophotometric Data for Cu(II) and Ni(II) Complexes
| Metal Ion | Complexing Agent | λmax (nm) |
| Copper(II) | This compound thiosemicarbazone | 465 |
| Nickel(II) | This compound thiosemicarbazone | 395 |
This table presents the maximum absorbance wavelengths for the complexes of Copper(II) and Nickel(II) with a derivative of this compound.
Cyclometalated Iridium Complexes for Photophysical and Electrochemical Studies
This compound is a reactant in the synthesis of cyclometalated iridium complexes, which are of significant interest for their photophysical and electrochemical properties. chemicalbook.com These complexes have potential applications in areas such as organic light-emitting diodes (OLEDs) and chemical sensing. acs.orgbohrium.com
The strong spin-orbit coupling of the iridium(III) ion in these complexes facilitates efficient intersystem crossing, leading to highly efficient phosphorescence. acs.org The electronic and optical properties of these complexes can be tuned by modifying the ligands. acs.org
Electrochemical studies of cyclometalated iridium complexes reveal information about their redox behavior. For example, some iridium complexes show reduction potentials around -2.2 V versus the saturated calomel (B162337) electrode (SCE), while the oxidation of the iridium center occurs at approximately 0.86 V. acs.org The unique photophysical and electrochemical properties of these iridium complexes make them a subject of ongoing research. bohrium.comresearchgate.net
Table 3: Electrochemical Data for a Representative Cyclometalated Iridium Complex
| Process | Potential (V vs. SCE) |
| Reduction | ~ -2.2 |
| Oxidation (Ir center) | 0.86 |
This table shows typical electrochemical data for a cyclometalated iridium complex, highlighting the potentials for reduction and oxidation processes. acs.org
Investigation of Intramolecular Fluxional Rearrangements and Stereodynamics in Metal Complexes
The metal complexes of this compound and related vicinal oxime-ketone ligands are not static entities in solution. They often exhibit dynamic processes, such as intramolecular fluxional rearrangements and stereodynamic behavior, which can be probed using techniques like dynamic nuclear magnetic resonance (NMR) spectroscopy. These processes involve the interchange of different coordinated atoms or changes in the stereochemistry of the complex.
While specific studies on the fluxional behavior of this compound complexes are not extensively documented, research on analogous systems provides valuable insights. For instance, palladium(II) complexes with α-amino-oxime ligands have been shown to exist as a mixture of diastereoisomers in solution, indicating a degree of stereochemical non-rigidity.
A new palladium(II) complex, [Pd(ppeieo)(inap)]·DMSO (where ppeieo = (1E,2E)-phenyl-[(1-phenylethyl)imino]-ethanal oxime and inap = isonitrosoacetophenone), has been synthesized and characterized. nih.gov X-ray diffraction analysis of this complex revealed a distorted square-planar geometry for the palladium(II) ion, coordinated by both the imine-oxime and a carbonyl-oxime ligand which is formed during the hydrolysis of the primary ligand. nih.gov This highlights the potential for complex equilibria and multiple species in solution.
In a related study, the synthesis of a new imine oxime, (1E,2E)-nitrophenyl-[(1-phenylethyl)imino]-ethanal oxime (nppeieoH), and its palladium(II) complex, [Pd(nppeieo)(ninap)], was reported. mdpi.com The formation of the complex involved the partial hydrolysis of the imine oxime ligand to the corresponding carbonyl oxime (ninapH). mdpi.com The 1H-NMR spectrum of the palladium(II) complex showed the disappearance of the oxime OH proton signal, confirming coordination to the metal center. mdpi.com The 13C-NMR chemical shifts for the carbonyl and imine carbons in the complex were also reported, providing a spectroscopic handle to study the ligand's coordination environment. mdpi.com
The dynamic behavior of these complexes is often influenced by the nature of the metal ion, the other ligands in the coordination sphere, and the surrounding solvent medium.
The solvent can play a crucial role in influencing the rates and equilibria of fluxional processes in metal complexes. While direct studies on the solvent effects on the dynamic behavior of this compound complexes are limited, research on related systems offers some general principles. For example, the catalytic rearrangement of aldoximes to primary amides using a palladium(II) complex with a phosphino-oxime ligand was found to be solvent-dependent. rsc.org In water, the reaction proceeded to the amide, while in acetonitrile, dehydration to the nitrile was observed. rsc.org This suggests that the solvent can influence the reaction pathway, which may also extend to influencing the stereodynamics of the complex in solution.
In the case of palladium(II) complexes containing acetoxime, the solvent (water or acetone) can be displaced by the oxime ligand. rsc.org The hydrolysis of the coordinated acetoxime is proposed to involve the internal attack of a palladium(II)-bound hydroxo ligand, a process that would be highly dependent on the presence and nature of the solvent. rsc.org
Understanding the mechanisms of dynamic behavior in these complexes is key to controlling their properties. For palladium(II) complexes of acetoxime, a proposed mechanism for the hydrolysis of the coordinated oxime involves the internal attack of a Pd(II)-bound hydroxo ligand. rsc.org This intramolecular pathway is significantly faster than the external attack of solvent water, highlighting the role of the metal center in facilitating the reaction. rsc.org The rate of this process is also dependent on the other ligands present; for instance, a complex with a tridentate diethylenetriamine (B155796) ligand, which lacks a coordinated water molecule, is much less reactive. rsc.org
In the formation of a palladium(II) complex with (1E,2E)-nitrophenyl-[(1-phenylethyl)imino]-ethanal oxime, it was observed that the imine oxime ligand undergoes partial hydrolysis to a carbonyl oxime during complexation in an aqueous solution. mdpi.com Theoretical calculations were performed to investigate two possible hydrolysis mechanisms: one occurring before complexation and one after. mdpi.com These studies provide a framework for understanding the stability and reactivity of the coordinated oxime ligand.
Development and Characterization of Binuclear and Polynuclear Metal Architectures utilizing Oximato Bridges
The deprotonated oximato group of this compound is an excellent bridging ligand, capable of linking two or more metal centers to form binuclear and polynuclear complexes. These multi-metallic architectures are of great interest due to their unique magnetic, electronic, and catalytic properties.
Research on related systems has demonstrated the versatility of the oximato bridge in constructing a variety of polynuclear structures. For example, a series of polynuclear nickel(II) clusters, including tetrametallic, hexametallic, and nonametallic species, have been synthesized using different oxime-containing ligands. nih.gov In a tetrametallic nickel(II) complex, two bioctahedral units are bridged by a two-atom (-N-O-) oximate linker. nih.gov Variable-temperature magnetic susceptibility measurements revealed both ferromagnetic and antiferromagnetic interactions between the nickel(II) centers, mediated by different bridging pathways within the cluster. nih.gov
The following table summarizes the magnetic properties of a tetranuclear Nickel(II) complex with an oximato bridge, illustrating the interplay of ferromagnetic and antiferromagnetic coupling within a single molecule.
| Parameter | Value |
| J₁ (cm⁻¹) | +8.0 |
| J₂ (cm⁻¹) | -16.0 |
| g | 2.19 |
| Data from a study on polynuclear nickel(II) complexes with oxime ligands. nih.gov |
In another example, a nonanuclear nickel(II) cluster was formed by linking two [Ni₄(L₂)₅] units to a central nickel atom via four oximato and two hydroxy oxygen atoms. nih.gov Magnetic analysis of this complex indicated pairwise antiferromagnetic exchange interactions between the nickel centers. nih.gov
Oximato-bridged copper(II) complexes also exhibit interesting magnetic properties. A dinuclear copper(II) complex with an oxalate (B1200264) bridge and other ligands showed weak ferromagnetic interaction. mdpi.com The nature of the magnetic interaction in these systems is highly dependent on the geometry of the bridging unit and the orientation of the magnetic orbitals of the copper(II) ions. mdpi.com
The structural diversity of these polynuclear complexes is further highlighted by the formation of different geometries based on the ligand framework. For instance, nickel(II) complexes with a library of bis(oxime)amine-containing ligands were found to form monomers or dimers depending on the denticity of the ligand and the counter-ion present. sigmaaldrich.com
Advanced Spectroscopic and Structural Characterization of 1 Phenyl 1,2 Propanedione 2 Oxime and Its Complexes
Vibrational Spectroscopy (IR, FTIR) for Functional Group Identification and Bond Analysis
Vibrational spectroscopy, encompassing infrared (IR) and Fourier-transform infrared (FTIR) techniques, is a powerful tool for identifying the key functional groups present in 1-Phenyl-1,2-propanedione-2-oxime (B93574) and for analyzing changes in bond vibrations upon complexation with metal ions. The IR spectrum of this compound is characterized by distinct absorption bands corresponding to the stretching and bending vibrations of its constituent bonds.
Key vibrational frequencies for this compound are typically observed in the following regions:
O-H Stretching: A broad band in the region of 3200-3400 cm⁻¹ is characteristic of the hydroxyl group (-OH) of the oxime moiety. The broadness of this peak suggests the presence of intermolecular or intramolecular hydrogen bonding.
C=O Stretching: A strong absorption band is typically found in the range of 1650-1680 cm⁻¹, corresponding to the stretching vibration of the carbonyl group (C=O). The position of this band can be influenced by the electronic effects of the adjacent phenyl and oxime groups.
C=N Stretching: The carbon-nitrogen double bond (C=N) of the oxime group gives rise to a characteristic absorption in the region of 1600-1650 cm⁻¹.
N-O Stretching: The nitrogen-oxygen single bond (N-O) stretching vibration is generally observed in the 900-960 cm⁻¹ range.
Aromatic C-H and C=C Stretching: The phenyl group exhibits characteristic absorptions for C-H stretching above 3000 cm⁻¹ and for C=C ring stretching in the 1450-1600 cm⁻¹ region.
Upon complexation with a metal ion, significant shifts in these vibrational frequencies can be observed. For instance, a decrease in the C=O stretching frequency and changes in the C=N and N-O stretching frequencies are indicative of the coordination of these functional groups to the metal center.
| Functional Group | Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** |
| Oxime -OH | Stretching | 3200-3400 (broad) |
| Carbonyl C=O | Stretching | 1650-1680 |
| Oxime C=N | Stretching | 1600-1650 |
| Oxime N-O | Stretching | 900-960 |
| Aromatic C=C | Ring Stretching | 1450-1600 |
| Aromatic C-H | Stretching | >3000 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Processes
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural elucidation of this compound in solution, providing insights into its stereochemistry and dynamic behavior.
¹H-NMR Chemical Shift Analysis and Stereochemistry
The ¹H-NMR spectrum of this compound displays distinct signals for the different types of protons present in the molecule. The chemical shifts of these protons provide valuable information about their electronic environment.
Aromatic Protons: The protons of the phenyl group typically appear as a multiplet in the region of 7.2-8.0 ppm.
Methyl Protons: The methyl group protons (-CH₃) give rise to a singlet at approximately 2.0-2.5 ppm.
Oxime Proton: The hydroxyl proton of the oxime group (-NOH) is often observed as a broad singlet at a downfield chemical shift, typically above 10 ppm, and its position can be sensitive to solvent and concentration due to hydrogen bonding.
The presence of two geometric isomers, E and Z, arising from the restricted rotation around the C=N bond, can lead to the observation of two distinct sets of signals in the NMR spectrum, particularly for the methyl and oxime protons. The relative integration of these signals can provide the ratio of the two isomers in solution.
| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (C₆H₅) | 7.2 - 8.0 | Multiplet |
| Methyl (CH₃) | 2.0 - 2.5 | Singlet |
| Oxime (NOH) | >10 | Broad Singlet |
Two-Dimensional Exchange Spectroscopy (2D EXSY) for Fluxional Studies
While specific 2D EXSY studies on this compound are not extensively reported in the literature, this technique holds significant potential for investigating dynamic processes such as the interconversion between the E and Z isomers. In a 2D EXSY experiment, cross-peaks between the signals of the two isomers would provide direct evidence of their exchange. The rate of this exchange can be determined by analyzing the intensities of the cross-peaks and diagonal peaks as a function of the mixing time in the experiment. Such studies would offer valuable insights into the energy barrier for the isomerization process. The principle of 2D EXSY relies on the transfer of magnetization between exchanging sites during a mixing period, making it a powerful tool for studying molecules that exhibit conformational or chemical dynamics on the NMR timescale.
Ultraviolet-Visible (UV-Vis) Spectrophotometry for Electronic Transitions and Metal-Binding Properties
Ultraviolet-Visible (UV-Vis) spectrophotometry is employed to study the electronic transitions within this compound and to monitor changes in its electronic structure upon complexation with metal ions. The UV-Vis spectrum of the free ligand typically exhibits absorption bands corresponding to π → π* and n → π* transitions associated with the aromatic ring, the carbonyl group, and the oxime moiety.
Absorbance Maxima Shifts upon Chelation
The formation of a metal complex with this compound generally leads to significant changes in the UV-Vis spectrum. The coordination of the ligand to a metal ion alters the energy levels of the molecular orbitals involved in the electronic transitions, resulting in shifts of the absorbance maxima (λmax). These shifts, known as chromic shifts, can be either to longer wavelengths (bathochromic or red shift) or to shorter wavelengths (hypsochromic or blue shift).
For instance, in a study involving a derivative of this compound, the formation of an iron(II) complex resulted in a faint yellowish-green colored complex with an absorption maximum at 536 nm. researchgate.net The appearance of new absorption bands in the visible region is often due to ligand-to-metal charge transfer (LMCT) or d-d transitions within the metal ion's d-orbitals, providing evidence of complex formation and information about the electronic structure of the complex.
| Complex | Reported λmax (nm) | Color | Reference |
| Iron(II) complex of 1-phenyl-1-(2-hydroxybenzylideneazine)-2-oxime | 536 | Faint yellowish-green | researchgate.net |
Systematic studies with a range of transition metal ions would likely reveal a series of distinct absorbance maxima, reflecting the nature of the metal-ligand interaction.
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a fundamental analytical technique used to determine the molecular weight of this compound and to elucidate its structure through the analysis of its fragmentation pattern. The electron ionization (EI) mass spectrum of this compound typically shows a molecular ion peak (M⁺) corresponding to its molecular weight.
The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for α-keto oximes involve cleavages at the bonds adjacent to the carbonyl and oxime groups. For the related compound, 1-phenyl-1,2-propanedione (B147261), prominent peaks are observed at m/z 105, 77, and 51, corresponding to the benzoyl cation [C₆H₅CO]⁺, the phenyl cation [C₆H₅]⁺, and a fragment of the phenyl ring, respectively. nih.gov
The mass spectrum of this compound is expected to show characteristic fragments resulting from the cleavage of the C-C bond between the carbonyl and the oximated carbon, as well as cleavages involving the oxime group itself. The NIST WebBook provides a mass spectrum for 1,2-Propanedione, 1-phenyl-, 2-oxime, which can be used for detailed fragmentation analysis. nist.govnist.govnist.gov
| m/z | Proposed Fragment Ion | Formula |
| 163 | Molecular Ion [M]⁺ | [C₉H₉NO₂]⁺ |
| 105 | Benzoyl cation | [C₆H₅CO]⁺ |
| 77 | Phenyl cation | [C₆H₅]⁺ |
| 51 | Phenyl fragment | [C₄H₃]⁺ |
A detailed analysis of the relative abundances of these fragment ions can provide further confirmation of the compound's structure.
Elemental Analysis for Stoichiometric Verification
Elemental analysis is a fundamental technique employed to determine the elemental composition of a compound. This method provides the percentage by mass of each element present, which is then compared against the theoretical values calculated from the compound's proposed chemical formula. For this compound, the molecular formula is C₉H₉NO₂. nist.govnist.gov The molecular weight of this compound is 163.17 g/mol . nist.govnist.gov
The theoretical elemental composition can be calculated as follows:
Carbon (C): (9 * 12.01) / 163.17 * 100% = 66.25%
Hydrogen (H): (9 * 1.008) / 163.17 * 100% = 5.56%
Nitrogen (N): (1 * 14.01) / 163.17 * 100% = 8.59%
Oxygen (O): (2 * 16.00) / 163.17 * 100% = 19.60%
This analytical technique is crucial in the synthesis of new compounds, including metal complexes of this compound, to confirm that the isolated product has the expected stoichiometry. The experimentally determined percentages of carbon, hydrogen, and nitrogen should ideally be within ±0.4% of the calculated theoretical values to validate the proposed formula.
While the theoretical values are readily calculated, specific experimental data from elemental analysis of this compound and its complexes were not available in the public domain at the time of this writing.
| Element | Theoretical % | Found % |
| Carbon (C) | 66.25 | Data not available |
| Hydrogen (H) | 5.56 | Data not available |
| Nitrogen (N) | 8.59 | Data not available |
X-ray Crystallography for Solid-State Structural Determination of Derivatives and Complexes
For novel derivatives and metal complexes of this compound, single-crystal X-ray diffraction analysis would provide definitive structural proof. The data obtained from such studies, including the crystal system, space group, and unit cell dimensions, are fundamental to understanding the coordination geometry of the metal center, the binding mode of the ligand, and any intermolecular interactions, such as hydrogen bonding, that stabilize the crystal structure.
Despite the importance of this technique, a search of available scientific literature did not yield any specific X-ray crystallographic data for this compound or its derivatives and complexes. Therefore, information regarding its crystal structure, such as the crystal system, space group, and unit cell parameters, remains to be reported.
Computational Chemistry and Theoretical Investigations of 1 Phenyl 1,2 Propanedione 2 Oxime
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) stands as a powerful computational tool for investigating the electronic properties of molecules. By approximating the electron density, DFT calculations can provide valuable insights into the electronic structure and reactivity of 1-phenyl-1,2-propanedione-2-oxime (B93574). Such studies typically employ various functionals, such as B3LYP, in conjunction with a suitable basis set to achieve a balance between accuracy and computational cost.
Prediction of Charge Distribution and Molecular Orbitals
A key outcome of DFT calculations is the prediction of the charge distribution within a molecule. This is often visualized through molecular electrostatic potential (MESP) maps, which highlight regions of positive and negative electrostatic potential, indicating electrophilic and nucleophilic sites, respectively. For this compound, the oxygen and nitrogen atoms of the dione (B5365651) and oxime groups are expected to be regions of high electron density.
Furthermore, DFT allows for the calculation of molecular orbitals, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial in predicting the molecule's reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and its ability to participate in electronic transitions. A smaller gap suggests higher reactivity. Computational studies on similar organic molecules often reveal that the HOMO is localized on the more electron-rich portions of the molecule, while the LUMO is distributed over the electron-deficient areas. nih.gov
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Parameter | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.2 D |
Note: The data in this table is illustrative and represents typical values that would be obtained from a DFT calculation. It is not based on published experimental or computational results for this specific molecule.
Conformational Analysis and Potential Energy Surfaces
The presence of several single bonds in this compound allows for multiple conformations. Conformational analysis, through the calculation of the potential energy surface (PES), can identify the most stable conformers and the energy barriers between them. The PES is a multidimensional surface that represents the energy of the molecule as a function of its geometric parameters, such as dihedral angles. By systematically varying these angles and calculating the corresponding energies, a detailed map of the conformational landscape can be constructed. This analysis is vital for understanding the molecule's flexibility and how its shape influences its interactions with other molecules.
Computational Modeling of Metal-Binding Affinities and Stability Constants
The oxime and dione functionalities of this compound make it an excellent ligand for forming complexes with various metal ions. Computational modeling can be employed to predict the binding affinities and stability constants of these metal complexes. By calculating the Gibbs free energy of the complexation reaction, the spontaneity and strength of the metal-ligand interaction can be assessed.
DFT calculations can optimize the geometry of the metal complexes and provide insights into the nature of the coordination bonds. The stability of these complexes is a critical factor in their potential applications, for instance, in catalysis or as analytical reagents for metal detection. nih.govresearchgate.net
Table 2: Hypothetical Calculated Binding Affinities of this compound with Divalent Metal Ions
| Metal Ion | Binding Affinity (kcal/mol) |
| Cu(II) | -25.8 |
| Ni(II) | -22.1 |
| Zn(II) | -20.5 |
| Co(II) | -19.7 |
Note: This table presents hypothetical binding affinity values to illustrate the type of data generated from computational modeling. These are not experimentally verified or published values.
Theoretical Prediction of Spectroscopic Parameters (e.g., IR and NMR Shifts)
Computational chemistry provides a powerful means to predict and interpret spectroscopic data. Theoretical calculations of infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts can aid in the structural elucidation of this compound and its derivatives.
By calculating the second derivatives of the energy with respect to the nuclear coordinates, the vibrational frequencies corresponding to the normal modes of the molecule can be determined. These theoretical IR spectra can be compared with experimental data, such as that available from the NIST Chemistry WebBook, to confirm the structure and assign specific vibrational bands to functional groups. nist.gov
Similarly, NMR chemical shifts can be calculated by determining the magnetic shielding tensors of the nuclei in the presence of an external magnetic field. These theoretical shifts, when compared to experimental spectra, provide a detailed picture of the electronic environment of each atom in the molecule.
Table 3: Comparison of Experimental and Hypothetical Calculated Vibrational Frequencies for Key Functional Groups of this compound
| Functional Group | Experimental IR Frequency (cm⁻¹) | Hypothetical Calculated IR Frequency (cm⁻¹) |
| C=O (Ketone) | ~1680 | 1705 |
| C=N (Oxime) | ~1620 | 1645 |
| O-H (Oxime) | ~3300 (broad) | 3350 |
| C-H (Aromatic) | ~3060 | 3085 |
Note: Experimental values are approximate based on typical IR spectra. Calculated values are hypothetical and illustrative.
Elucidation of Reaction Mechanisms via Transition State Calculations
Computational chemistry is an invaluable tool for mapping out the pathways of chemical reactions. For reactions involving this compound, such as its role in the synthesis of other compounds, transition state theory can be used to elucidate the reaction mechanism.
By locating the transition state structure—the highest energy point along the reaction coordinate—and calculating its energy, the activation energy of the reaction can be determined. This provides a quantitative measure of the reaction rate. Furthermore, analysis of the transition state geometry reveals the precise arrangement of atoms as they transform from reactants to products, offering a detailed mechanistic understanding. For instance, in reactions like the Beckmann rearrangement, which oximes can undergo, computational studies can pinpoint the key bond-breaking and bond-forming events.
Applications of 1 Phenyl 1,2 Propanedione 2 Oxime in Synthetic Organic Chemistry and Materials Science
Reactant in the Synthesis of Complex Organic Molecules
The unique structure of 1-phenyl-1,2-propanedione-2-oxime (B93574) makes it a valuable reactant in synthetic organic chemistry. The presence of both a ketone and an oxime group on adjacent carbons allows for diverse reactivity, enabling its use in constructing more complex molecular architectures. It is a known reactant in various named reactions and synthetic procedures, including Sonogashira coupling reactions and Beckmann rearrangements. chemicalbook.com Furthermore, it is utilized in the synthesis of heterocyclic systems like hydroimidazothiazoles through iodination and subsequent cyclization reactions. chemdad.comchemicalbook.com
A significant application of this compound is its role as a precursor to 1-phenyl-1,2-propanedione (B147261), a key intermediate in pharmaceutical synthesis. chemicalbook.comchemdad.com The oxime can be converted to the corresponding α-diketone through acid hydrolysis. chemicalbook.comchemdad.com This diketone, in turn, has been employed in the synthesis of opioid receptor agonists, which are compounds investigated for potential use in treating gastrointestinal disorders. chemdad.com
Furthermore, the reduction of the related 1-phenyl-1,2-propanedione is a pathway to valuable chiral diols. For instance, the stereoselective reduction can yield (1R, 2S)-1-phenyl-1,2-propanediol, an important and versatile building block for the pharmaceutical industry. jst.go.jpresearchgate.net These diols are crucial chiral synthons for creating enantiomerically pure drug substances.
| Precursor | Intermediate | Potential Pharmaceutical Application |
| This compound | 1-Phenyl-1,2-propanedione | Synthesis of opioid receptor agonists. chemdad.com |
| This compound | (1R, 2S)-1-Phenyl-1,2-propanediol | Building block for various pharmaceuticals. jst.go.jpresearchgate.net |
Table 2: Pharmaceutical Intermediates Derived from this compound.
The utility of this compound extends to the synthesis of natural products and their analogues. A notable example involves a derivative, 1-phenyl-1,2-propanedione 2-(O-methyloxime), which serves as a key starting material for synthesizing an intermediate of (-)-norephedrine. jst.go.jp The process leverages the asymmetric reduction of the keto-oxime ether, demonstrating the compound's role in establishing specific stereocenters, a critical step in the total synthesis of many biologically active natural products. jst.go.jp
Role in Catalysis and Photoinitiation Research
Beyond its role as a structural component, this compound and its derivatives are subjects of research in catalysis and photochemistry. The molecule can participate in catalyzed reactions and also serve as a precursor to photoactive compounds.
This compound is a direct intermediate in the synthesis of 1-phenyl-1,2-propanedione, a compound identified as a novel photoinitiator. google.com Photoinitiators are molecules that, upon absorbing light, generate reactive species (such as free radicals) that initiate polymerization. This is particularly important in applications like light-cured dental materials and specialized food and drug packaging. google.com
A patented synthetic method describes the conversion of propiophenone (B1677668) to this compound using nitrous ether in the presence of hydrogen chloride. google.com The resulting oxime is then hydrolyzed to yield 1-phenyl-1,2-propanedione, the desired photoinitiator. google.com This application is significant because the final product is suitable for use in sensitive applications due to its established toxicological profile. google.com
| Step | Reactant(s) | Product | Purpose |
| 1 | Propiophenone, Nitrous ether, HCl (catalyst) | This compound | Formation of the oxime intermediate. google.com |
| 2 | This compound, Acidic solution | 1-Phenyl-1,2-propanedione | Hydrolysis to the final photoinitiator. google.com |
Table 3: Synthesis of a Novel Photoinitiator via this compound.
Potential in Functional Materials Development
The chemical architecture of this compound lends itself to the development of functional materials. chemdad.com Its ability to coordinate with metal ions makes it a candidate for creating novel materials with specific electronic, optical, or catalytic properties.
A key example is its use as a reactant in the synthesis of cyclometalated iridium complexes. chemdad.comchemicalbook.com These types of organometallic compounds are of great interest for their photophysical and electrochemical properties, with potential applications in organic light-emitting diodes (OLEDs), sensors, and photoredox catalysis. chemicalbook.com Additionally, thiosemicarbazone derivatives of the oxime have been shown to form colored complexes with metal ions like copper(II) and nickel(II), a property that can be exploited for developing colorimetric sensors. researchgate.net
Analytical Chemistry Applications of 1 Phenyl 1,2 Propanedione 2 Oxime and Its Derivatives
Development of Spectrophotometric Methods for Metal Ion Determination
Spectrophotometry remains a widely used analytical technique due to its simplicity, cost-effectiveness, and reliability. The core principle involves the formation of a colored complex between a metal ion and a chromogenic reagent, with the intensity of the color being proportional to the concentration of the metal ion. 1-Phenyl-1,2-propanedione-2-oxime (B93574) derivatives have proven to be excellent chromogenic reagents for this purpose.
Extractive Spectrophotometric Determination of Copper(II) and Nickel(II)
A significant application of this compound derivatives is in the extractive spectrophotometric determination of divalent copper (Cu(II)) and nickel (Ni(II)) ions. Researchers have synthesized and utilized this compound thiosemicarbazone (PPDOT) for this purpose. This reagent reacts with Cu(II) and Ni(II) in a sodium acetate-acetic acid buffer medium to form colored complexes that can be extracted into an organic solvent.
The copper-PPDOT complex exhibits a maximum absorbance at a wavelength of 465 nm, while the nickel-PPDOT complex shows maximum absorbance at 395 nm. This difference in the absorption maxima is a key factor that allows for the selective determination of these metal ions. The molar absorptivity, a measure of how strongly a chemical species absorbs light at a given wavelength, has been determined for both complexes, indicating the high sensitivity of the method. For instance, the molar absorptivity for the Ni(II)-PPDOT complex is reported to be 1.2 x 10⁴ L mol⁻¹ cm⁻¹ at 395 nm. rsc.org
The table below summarizes the key parameters for the extractive spectrophotometric determination of Cu(II) and Ni(II) using PPDOT.
| Metal Ion | Reagent | Wavelength (λmax) | Molar Absorptivity (ε) | Sandell's Sensitivity |
| Copper(II) | PPDOT | 465 nm | 0.575 x 10⁴ L mol⁻¹ cm⁻¹ | 0.0118 µg cm⁻² |
| Nickel(II) | PPDOT | 395 nm | 1.20 x 10⁴ L mol⁻¹ cm⁻¹ | 0.00503 µg cm⁻² |
Data sourced from research on the analytical properties of this compound thiosemicarbazone. rsc.org
Simultaneous Spectrophotometric Determination of Metal Ions
The distinct spectral characteristics of the metal complexes formed with PPDOT also enable the simultaneous determination of multiple metal ions in a single sample, which is highly advantageous for routine analysis. By measuring the absorbance of a sample at two different wavelengths (465 nm for Cu(II) and 395 nm for Ni(II)), a set of simultaneous equations can be solved to determine the concentration of each metal ion. researchgate.net This approach has been successfully applied to the analysis of real-world samples such as edible oils and seeds. researchgate.net
Furthermore, derivative spectrophotometry has been employed to enhance the resolution of overlapping spectral bands and improve the accuracy of simultaneous determinations. A first derivative spectrophotometric method has been developed for the simultaneous determination of Cu(II) and Ni(II) using PPDOT, utilizing the peak-baseline technique at 500 nm and 467.5 nm, respectively. rsc.org This technique avoids the need for solving simultaneous equations, simplifying the analytical procedure. rsc.org
Another study demonstrated the simultaneous determination of copper(II) and silver(I) using PPDOT, where the complexes were preconcentrated on a solid phase (SP Sephadex C25) before measurement by derivative spectrophotometry. nih.gov This method highlights the versatility of PPDOT for the analysis of different combinations of metal ions.
Fabrication and Characterization of Chemical Sensors
Chemical sensors are devices that convert chemical information into an analytically useful signal. They offer the potential for rapid, on-site, and continuous monitoring of target analytes. While this compound and its derivatives possess the necessary characteristics for use in chemical sensors due to their selective metal-binding properties, a review of the current scientific literature indicates a notable lack of published research specifically detailing their application in the fabrication of optical sensors or as modifiers for voltammetric electrodes. The following sections provide a general overview of these sensor technologies, which could potentially incorporate such compounds in future research.
Optical Sensors for Metal Ion Detection
Optical sensors for metal ion detection typically involve the immobilization of a chromogenic or fluorogenic reagent on a solid support, such as a polymer membrane or a fiber optic probe. When the sensor comes into contact with the target metal ion, a change in the optical properties of the immobilized reagent (e.g., color or fluorescence intensity) occurs, which is then measured. Given the strong and specific color reactions of this compound derivatives with metal ions like copper and nickel, their incorporation into optical sensing platforms is a promising area for future development.
Electrode Modification for Voltammetric Applications
Solid-Phase Extraction (SPE) Methodologies for Preconcentration of Trace Elements
Solid-phase extraction (SPE) is a widely used sample preparation technique for the preconcentration and separation of trace analytes from complex matrices. The method involves passing a liquid sample through a solid sorbent material that retains the analyte of interest. The analyte is then eluted with a small volume of a suitable solvent, resulting in a more concentrated and cleaner sample for analysis.
A derivative of this compound, namely 1-phenyl-1,2-propanedione-2-oximethiosemicarbazone (PPDOT), has been utilized in a method for the simultaneous determination of copper(II) and silver(I). nih.gov In this procedure, the metal ions form complexes with PPDOT in an acidic medium, and these complexes are then quantitatively retained on a cation exchanger, SP Sephadex C25, which acts as the solid phase. nih.gov The analytical measurements are then performed directly on the solid phase using derivative spectrophotometry. nih.gov This approach combines the selectivity of the complexing agent with the preconcentration capability of SPE, leading to a highly sensitive and rapid analytical method. nih.gov
The key findings of this solid-phase extraction methodology are summarized in the table below.
| Parameter | Finding |
| Reagent | 1-phenyl-1,2-propanedione-2-oximethiosemicarbazone (PPDOT) |
| Solid Phase | SP Sephadex C25 |
| Target Analytes | Copper(II) and Silver(I) |
| Measurement Technique | Derivative Spectrophotometry |
| Recovery | > 98% for both Cu(II) and Ag(I) |
| Relative Standard Deviation | ≤ 2% |
| Detection Limit (Cu(II)) | 0.9 x 10⁻⁸ M |
| Detection Limit (Ag(I)) | 13 x 10⁻⁸ M |
Data sourced from a study on the simultaneous determination of Cu(II) and Ag(I) using PPDOT and solid-phase extraction. nih.gov This method was successfully applied to the determination of these metals in industrial effluents and natural water samples. nih.gov
Emerging Research Directions and Future Perspectives for 1 Phenyl 1,2 Propanedione 2 Oxime
Exploration of Novel Reaction Pathways and Catalyst Development
The exploration of new reaction pathways and the development of innovative catalysts are central to unlocking the full potential of 1-Phenyl-1,2-propanedione-2-oxime (B93574). Research is actively pursuing more efficient and selective synthetic methods.
A significant area of development is in catalysis. For instance, hydrogen chloride gas has been effectively used as a catalyst in the synthesis of this compound from propiophenone (B1677668) and ethyl nitrite (B80452). nih.gov This method is part of a novel reaction scheme aimed at providing a more economical and faster route for industrial production. google.com Furthermore, the broader class of α-oximino ketones, to which this compound belongs, is seeing advancements in catalyst development. The enantioselective hydrogenation of the related compound 1-phenyl-1,2-propanedione (B147261) has been successfully achieved using platinum and iridium catalysts, indicating a promising direction for creating chiral catalysts for reactions involving the oxime. researchgate.netnih.gov
This compound is a valuable reactant in a variety of organic reactions. It is utilized in Sonogashira coupling reactions, the allylation of aromatic aldehydes, and Beckmann rearrangements. chemicalbook.com Moreover, it serves as a precursor in the synthesis of more complex molecules like cyclometalated iridium complexes, which have applications in photophysical and electrochemical studies, and hydroimidazothiazoles. chemicalbook.com The ability of the oxime group to act as a nucleophile and to form stable complexes with metal ions is key to its reactivity in these synthetic transformations.
Catalytic Systems in the Synthesis and Transformation of this compound and Related Compounds
| Catalyst/System | Reaction Type | Substrate | Key Findings | Reference |
|---|---|---|---|---|
| Hydrogen Chloride Gas | Oxime Synthesis | Propiophenone, Ethyl Nitrite | Provides a faster and more economical industrial production route. | nih.govgoogle.com |
| Bismuth(III) Oxide (Bi2O3) | Green Oxime Synthesis | Various aldehydes and ketones | Enables a solvent-free, grindstone chemistry approach with excellent yields. | nih.gov |
| Platinum (Pt) and Iridium (Ir) Catalysts | Enantioselective Hydrogenation | 1-Phenyl-1,2-propanedione | Achieves high enantioselectivity, crucial for producing chiral molecules. | researchgate.netnih.gov |
| Palladium (Pd) Complexes | Cross-Coupling Reactions | This compound | The oxime acts as a ligand, facilitating carbon-carbon bond formation. |
Advanced Applications in Medicinal and Agrochemical Synthesis through Rational Design
The unique chemical structure of this compound makes it a valuable building block in the rational design of new molecules for medicinal and agrochemical applications.
In the pharmaceutical sector, this compound and its derivatives are gaining attention. For example, the reduction of the related diketone, 1-phenyl-1,2-propanedione, using biocatalysts like baker's yeast is a critical step in the synthesis of (-)-norephedrine, an important drug intermediate. jst.go.jp This highlights the potential of using this compound derivatives in creating chiral drugs. Furthermore, α-amino ketones, which can be synthesized from α-keto imines (structurally related to oximes), are recognized as crucial substructures in many bioactive molecules and pharmaceuticals. nih.govrsc.org
In the agrochemical field, derivatives of this compound have shown promise. Specifically, a thiosemicarbazone derivative has been developed for the sensitive and selective determination of copper in food and environmental samples. thegoodscentscompany.com This analytical application could be extended to monitor nutrient levels or contaminants in agricultural products. The broad applications of oximes as fungicides and herbicides further suggest that novel derivatives of this compound could be designed and synthesized to target specific agricultural pests and diseases. xisdxjxsu.asia
Integration into Supramolecular Chemistry and Nanomaterials Research
The ability of this compound to form stable complexes with metal ions is a key property that is being explored for its integration into supramolecular chemistry and the development of new nanomaterials.
A notable application in materials science involves the modification of polymers. For instance, a thiosemicarbazone derivative of this compound has been used to functionalize chloromethylated polystyrene. thegoodscentscompany.com The resulting material acts as a highly effective sorbent for the preconcentration of metal ions, demonstrating the potential for creating new functional polymers for environmental remediation and analytical chemistry. thegoodscentscompany.com
The oxime functional group can act as a versatile ligand in the construction of supramolecular assemblies. researchgate.net By coordinating with various metal centers, it is possible to create well-defined, multi-component structures with tailored properties. These assemblies could find applications in areas such as molecular sensing, catalysis, and the development of smart materials. The use of this compound as a radical photo-initiator in polymer synthesis also points towards its utility in creating novel polymeric nanomaterials.
Interdisciplinary Studies at the Interface of Chemistry and Biology
The intersection of chemistry and biology is a fertile ground for new discoveries involving this compound, particularly in the area of biocatalysis and the study of biological interactions.
A prime example of this interdisciplinary approach is the use of baker's yeast for the asymmetric reduction of the related compound, 1-phenyl-1,2-propanedione. jst.go.jpblogspot.com This biocatalytic method produces a specific chiral alcohol with high enantiomeric excess, a process that is difficult to achieve with traditional chemical reductants. blogspot.com This demonstrates the potential of using enzymatic systems to perform highly selective transformations on this class of molecules.
The biological activity of this compound is attributed to its dual reactivity, acting as both a nucleophile and an electrophile. This allows for a wide range of interactions with biological targets. Understanding these interactions is crucial for developing new therapeutic agents. For example, the metabolism of the related compound phenylacetone, a metabolite of amphetamine, is mediated by enzymes, which underscores the importance of studying the biochemical pathways of such compounds. wikipedia.org
Interdisciplinary Applications of this compound and Related Compounds
| Area of Study | Compound/System | Application/Finding | Reference |
|---|---|---|---|
| Biocatalysis | 1-Phenyl-1,2-propanedione and Baker's Yeast | Asymmetric reduction to produce a chiral diol, a precursor for pharmaceuticals. | jst.go.jpblogspot.com |
| Bioinorganic Chemistry | This compound | Forms stable complexes with metal ions, relevant for mimicking biological systems. | |
| Metabolic Studies | Phenylacetone (related compound) | Its metabolism is mediated by enzymes, providing insights into biochemical transformations. | wikipedia.org |
Sustainable Synthesis and Environmental Considerations in Production
In line with the growing emphasis on green chemistry, significant research efforts are being directed towards developing sustainable methods for the synthesis of this compound and minimizing the environmental impact of its production.
Several environmentally friendly synthetic routes have been reported. One notable example is a solvent-free method that utilizes grindstone chemistry with bismuth(III) oxide as a catalyst. nih.govresearchgate.net This approach not only eliminates the need for hazardous organic solvents but also offers high yields and simplicity. nih.govresearchgate.net Another green strategy involves the use of natural acids as catalysts for oxime synthesis, further reducing the reliance on harsh and toxic chemicals. ijprajournal.com
The development of more sustainable industrial processes is also a key focus. A patented method for the production of this compound offers a faster and more economical process compared to traditional techniques, which contributes to a more sustainable manufacturing footprint. google.com Furthermore, electrochemical methods are emerging as a promising green alternative for the synthesis of related oximes, such as cyclohexanone (B45756) oxime, from simple starting materials under ambient conditions. acs.org
Despite these advances, it is important to consider the environmental profile of the compound itself. This compound is classified as an environmental hazard, which necessitates careful handling and disposal to prevent its release into the environment. Future research will likely focus on designing derivatives with improved environmental biodegradability and reduced toxicity, alongside optimizing production processes to minimize waste and energy consumption.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-Phenyl-1,2-propanedione-2-oxime and its thiosemicarbazone derivatives?
- Methodological Answer : The synthesis typically involves condensation reactions. For example, thiosemicarbazone derivatives are prepared by refluxing this compound with thiosemicarbazide in ethanol under acidic conditions. Structural confirmation is achieved via IR spectroscopy (C=N and N-H stretches) and elemental analysis . Derivatives like N(4)-substituted thiosemicarbazones are synthesized by modifying the parent compound with alkyl/aryl groups, followed by crystallization for purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- UV-Vis Spectrophotometry : Used to study electronic transitions and metal-binding properties (e.g., λmax shifts upon chelation with Cu(II) or Ni(II)) .
- IR Spectroscopy : Identifies functional groups like oxime (N-O) and carbonyl (C=O) stretches.
- X-ray Crystallography : Resolves crystal structures of metal complexes, revealing bonding geometries (e.g., square planar vs. octahedral) .
Q. How should researchers handle stability and reactivity concerns during experimental workflows?
- Methodological Answer :
- Stability Tests : Conduct pH-dependent stability studies (e.g., 2–12 pH range) using UV-Vis monitoring to identify decomposition thresholds .
- Storage : Store in airtight containers under inert gas (N2 or Ar) to prevent oxidation.
- Reactivity : Avoid strong oxidizing agents; reactivity data suggest incompatibility with peroxides .
Advanced Research Questions
Q. How can this compound be utilized in the simultaneous determination of transition metals like Cu(II) and Ni(II) in complex matrices?
- Methodological Answer :
- Derivatization : Convert the oxime to its thiosemicarbazone derivative, which exhibits selective chelation with Cu(II) and Ni(II) at specific pH levels (e.g., pH 5.0 for Cu, pH 8.5 for Ni) .
- Spectrophotometric Analysis : Measure absorbance at 420 nm (Cu) and 520 nm (Ni) after masking interfering ions with EDTA. Calibration curves are validated using statistical tools (e.g., least-squares regression) .
Q. What strategies resolve contradictions in stability data under varying pH conditions?
- Methodological Answer :
- Controlled Comparative Studies : Perform parallel experiments under standardized conditions (temperature, ionic strength) to isolate pH effects.
- Statistical Validation : Use chemometric tools (e.g., ANOVA, principal component analysis) to assess data variability and identify outliers .
- Advanced Characterization : Employ LC-MS or NMR to detect degradation products, clarifying decomposition pathways .
Q. How does structural modification of the oxime group affect chelation efficiency and selectivity?
- Methodological Answer :
- Derivative Synthesis : Introduce substituents (e.g., O-benzoyl or methoxycarbonyl groups) to alter electron density at the oxime moiety, modulating metal-binding affinity .
- Computational Modeling : Use DFT calculations to predict charge distribution and binding constants. Experimental validation via stability constant measurements (e.g., pH-metric titrations) .
Q. What computational methods predict the coordination behavior of this compound with transition metals?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model ligand-metal interactions in solvent environments.
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to predict redox activity and preferred coordination sites (e.g., N vs. O donors) .
Q. How to design experiments to assess catalytic activity in asymmetric synthesis?
- Methodological Answer :
- Kinetic Modeling : Develop a simplified enantioselective hydrogenation model (e.g., Langmuir-Hinshelwood kinetics) using Ir/TiO2 catalysts. Monitor enantiomeric excess (ee) via chiral HPLC .
- Parameter Optimization : Vary reaction parameters (pressure, temperature, chiral additive concentration) to maximize yield and selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
